![molecular formula C18H29BrClNO B1441118 2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1220030-60-3](/img/structure/B1441118.png)
2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride
Overview
Description
2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C18H29BrClNO and a molecular weight of 390.8 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride can be determined by its molecular formula, C18H29BrClNO . This indicates that the molecule contains 18 carbon atoms, 29 hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom. The exact arrangement of these atoms in the molecule would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride, such as its melting point, boiling point, solubility, and stability, are not provided in the sources I found. These properties can be determined through experimental methods or predicted using computational chemistry tools.Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for reactions at the benzylic position, which can be exploited in free radical bromination or nucleophilic substitution reactions . It’s particularly useful in the synthesis of complex molecules due to the steric hindrance provided by the tert-pentyl group, which can influence reaction pathways and outcomes.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the preparation of drug candidates. The presence of a hindered amine motif is significant in drug design, offering a chemically differentiated building block that can lead to the development of new therapeutic agents .
Pharmacology
The brominated phenoxyethyl structure of this compound suggests potential use in pharmacological studies, especially in the development of receptor-targeted drugs. The bromine atom can be used for further functionalization, potentially leading to compounds with unique pharmacokinetic properties .
Biochemistry
Biochemically, the compound could be involved in studies related to enzyme inhibition or modulation. The tert-pentyl group might mimic certain lipid structures, allowing researchers to investigate lipid-protein interactions or the role of lipids in biological membranes .
Chemical Engineering
In chemical engineering, this compound could be used in process optimization studies. Its robust structure may be beneficial in high-temperature or high-pressure reactions, providing insights into reaction kinetics and thermodynamics .
Materials Science
The compound’s potential applications in materials science include the development of novel polymers or coatings. Its unique chemical properties could lead to materials with enhanced durability, resistance to degradation, or specific interaction with other substances .
Analytical Chemistry
Analytically, it could be used as a standard or reagent in chromatographic methods or spectroscopy. Its distinct spectral properties can aid in the identification and quantification of similar compounds .
Environmental Chemistry
Lastly, in environmental chemistry, the compound’s degradation products and their environmental impact could be studied. Understanding its breakdown pathways can inform the design of more eco-friendly chemicals .
Mechanism of Action
The mechanism of action of 2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride is not specified in the sources I found. As a research chemical, its effects and mechanism of action would depend on the specific biological or chemical system it’s being used to study.
Safety and Hazards
The safety data sheet (SDS) for 2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride should provide information on its hazards, handling precautions, and first aid measures . As a general rule, all chemicals should be handled with appropriate safety equipment and procedures to minimize risk of exposure and harm .
properties
IUPAC Name |
2-[2-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BrNO.ClH/c1-4-18(2,3)14-8-9-17(16(19)13-14)21-12-10-15-7-5-6-11-20-15;/h8-9,13,15,20H,4-7,10-12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYLFYXPBMWMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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